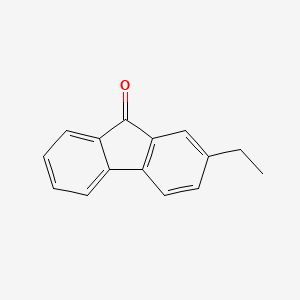
Urea, 1,1'-(sulfinyldi-p-phenylene)bis(3-amidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-): is a complex organic compound characterized by the presence of urea groups linked through a sulfinyl bridge to a p-phenylene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) typically involves the reaction of 1,4-phenylene diisocyanate with appropriate amidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and amidino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
1,1’-(p-phenylene)bis(urea): Similar structure but lacks the sulfinyl bridge.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: Contains triazole rings instead of amidino groups.
1,1’-(sulfinyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Similar sulfinyl linkage but different substituents on the urea groups.
Uniqueness: Urea, 1,1’-(sulfinyldi-p-phenylene)bis(3-amidino-) is unique due to its combination of sulfinyl and amidino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
20567-03-7 |
|---|---|
分子式 |
C16H18N8O3S |
分子量 |
402.4 g/mol |
IUPAC名 |
1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfinylphenyl]urea |
InChI |
InChI=1S/C16H18N8O3S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)28(27)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26) |
InChIキー |
JCSKTRVSKUQWPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



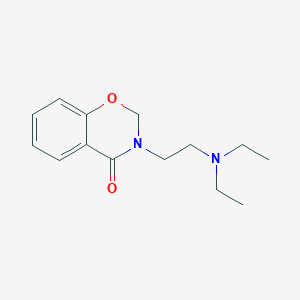

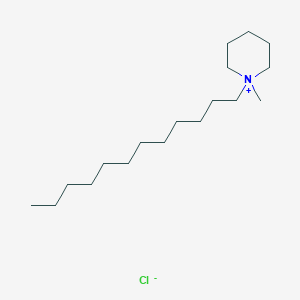
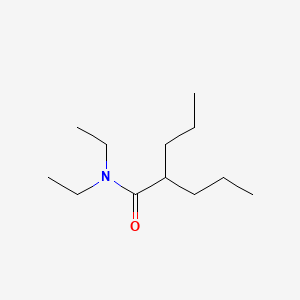
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
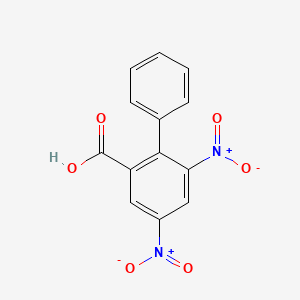


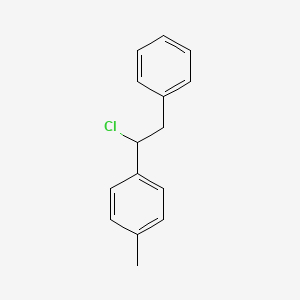
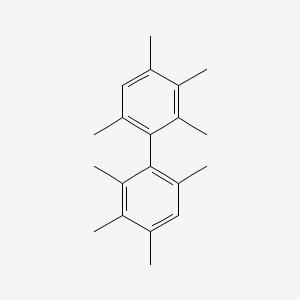
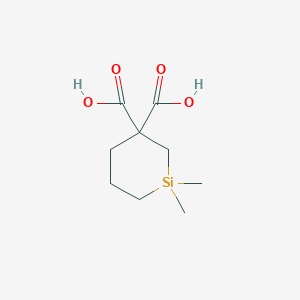
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
